molecular formula C20H14FN5O3S B2699405 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 872856-73-0

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

カタログ番号: B2699405
CAS番号: 872856-73-0
分子量: 423.42
InChIキー: HVIRXFCJBKYOHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a 4-fluorophenyl group at position 1 and a thioacetamide bridge at position 4. The thioacetamide moiety connects the pyrazolo[3,4-d]pyrimidine core to a benzo[d][1,3]dioxol-5-yl (benzodioxol) group via an amide bond. This structure combines pharmacophores associated with kinase inhibition (pyrazolo[3,4-d]pyrimidine) and metabolic stability (fluorophenyl, benzodioxol) .

特性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O3S/c21-12-1-4-14(5-2-12)26-19-15(8-24-26)20(23-10-22-19)30-9-18(27)25-13-3-6-16-17(7-13)29-11-28-16/h1-8,10H,9,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIRXFCJBKYOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety , a pyrazolo[3,4-d]pyrimidine nucleus , and a thioacetamide functional group . Its molecular formula is C20H14FN5O3SC_{20}H_{14}FN_5O_3S, indicating a complex structure that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may interact with kinases or other signaling molecules that regulate cell growth and survival.
  • Receptor Modulation : It may also act as a modulator of receptor activity, influencing pathways related to apoptosis and cellular stress responses.

Anticancer Activity

Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide exhibit significant anticancer properties. In particular:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The compound's ability to inhibit cell viability was assessed using the MTT assay, with results indicating substantial growth inhibition at certain concentrations.
Cell LineIC50 Value (µM)Reference
HeLa25.4
MDA-MB-23127.66

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Anticancer Screening : A library of pyrazolo[3,4-d]pyrimidine compounds was screened for anticancer activity. Among these, derivatives exhibited varying degrees of growth inhibition against breast cancer cell lines. Notably, compounds with similar structures showed IC50 values ranging from 20 µM to 30 µM across different assays .
  • Molecular Docking Studies : Computational studies have indicated that these compounds may effectively bind to estrogen receptors (ER-α), providing insights into their potential mechanisms in modulating hormone-related signaling pathways .

科学的研究の応用

Anticancer Activity

Research has indicated that compounds containing pyrazolo[3,4-d]pyrimidine structures exhibit promising anticancer properties. They are known to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.

Case Study:
A study demonstrated that derivatives similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide showed significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity at low concentrations .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazolo derivatives have been studied for their ability to inhibit bacterial growth and combat resistant strains.

Research Findings:
In vitro studies have shown that similar compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

Compounds like N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide may also exhibit anti-inflammatory properties by modulating inflammatory pathways.

Experimental Evidence:
In animal models, the administration of pyrazolo derivatives resulted in reduced levels of pro-inflammatory cytokines and alleviated symptoms in models of arthritis .

Synthesis and Development

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step synthetic routes that include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioacetylation : The introduction of the thioacetamide group is performed using acetic anhydride and thiol reagents.
  • Final Modifications : The benzo[d][1,3]dioxole moiety is attached through nucleophilic substitution reactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on MCF-7 and A549 cells
AntimicrobialInhibition of Gram-positive/negative bacteria
Anti-inflammatoryReduction in pro-inflammatory cytokines

類似化合物との比較

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

Key Compounds :

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (): Differs from the target compound by a methylene spacer between the benzodioxol and acetamide group.

2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide ():

  • Contains a 4-fluorophenyl group and acetamide but lacks the benzodioxol moiety.
  • The 4-oxo-1-phenyl substitution on the pyrimidine ring may reduce kinase affinity compared to the thioacetamide linkage in the target compound .

Example 83 (): 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Combines pyrazolo[3,4-d]pyrimidine with a chromenone system. The dimethylamino and isopropoxy groups enhance solubility but may reduce blood-brain barrier penetration compared to the target compound’s benzodioxol group .

Thioacetamide-Linked Derivatives

Compound 2u (): 2-((1-(2-(2-(2-ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole

  • Replaces benzodioxol with a benzo[d]thiazole group.
  • The ethoxyethoxyethoxy side chain improves aqueous solubility but may increase off-target interactions .

Benzodioxol-Containing Analogues in Antimicrobial Activity

Compound 46 (): 2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetamide

  • Features a pyridine core with benzodioxol and thiophene substituents.
  • Exhibits potent antimicrobial activity (MIC/MBC 4.8–9.6 µM against S. aureus and E. coli), highlighting the benzodioxol group’s role in enhancing antibacterial efficacy .

Fluorophenyl-Modified Heterocycles

Example 60 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide

  • Dual fluorophenyl and sulfonamide groups enhance kinase selectivity.
  • The sulfonamide moiety improves binding to ATP pockets, a feature absent in the target compound .

Data Tables

Key Findings and Implications

Fluorophenyl Substitution : Fluorophenyl groups improve target affinity in kinase inhibitors (e.g., and ), but their combination with benzodioxol in the target compound may require balancing lipophilicity and solubility.

Thioacetamide Linkage : This moiety is critical for maintaining heterocyclic planarity and binding to kinase ATP pockets, as seen in derivatives .

Q & A

Q. What are the key synthetic steps and purity assurance methods for this compound?

The synthesis involves multi-step reactions:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 5-amino-1H-pyrazole derivatives with appropriate electrophiles (e.g., 4-fluorophenyl groups) .
  • Step 2: Thioacetamide linkage through nucleophilic substitution, using bases (e.g., triethylamine) to deprotonate thiol intermediates .
  • Purity Control: Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Final purification employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy: Critical for verifying the benzo[d][1,3]dioxole moiety (δ 5.9–6.1 ppm for methylenedioxy protons) and pyrazolopyrimidine core (δ 8.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical values) .
  • FTIR: Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide group) .

Q. What are the primary biological targets suggested by its structural motifs?

The pyrazolo[3,4-d]pyrimidine core is associated with kinase inhibition, while the benzo[d][1,3]dioxole group enhances lipophilicity, potentially improving membrane permeability. Targets may include:

  • Enzymes: Tyrosine kinases, phosphodiesterases .
  • Receptors: Adenosine receptors or G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in thioacetamide formation .
  • Catalysts: Use of mild bases (e.g., K₂CO₃) avoids side reactions compared to stronger bases like NaH .
  • Temperature Control: Maintaining 60–80°C during cyclization prevents decomposition of heat-sensitive intermediates .
  • Table 1: Comparative yields under varying conditions:
SolventBaseTemp (°C)Yield (%)
DMFTriethylamine7068
DMSOK₂CO₃6075

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

  • Assay Validation: Compare activity across standardized assays (e.g., MTT for cytotoxicity vs. ELISA for cytokine inhibition) .
  • Structural Confirmation: Ensure batch-to-batch consistency via NMR to rule out impurities affecting results .
  • Target Profiling: Use computational docking to identify binding affinities to divergent targets (e.g., COX-2 vs. EGFR kinases) .

Q. What experimental strategies confirm the mechanism of action in cellular models?

  • Kinase Inhibition Assays: Measure ATPase activity in recombinant kinases (e.g., EGFR, VEGFR) using luminescence-based kits .
  • Gene Knockdown: siRNA silencing of suspected targets (e.g., PI3K) to observe rescue effects in viability assays .
  • Metabolic Profiling: LC-MS-based metabolomics to track downstream pathway alterations (e.g., glycolysis suppression) .

Q. How to design derivatives to enhance bioavailability while retaining activity?

  • Structural Modifications:
  • Replace the 4-fluorophenyl group with trifluoromethyl for improved metabolic stability .
  • Introduce PEGylated side chains to increase solubility .
    • In Silico Tools: Use QSAR models to predict ADME properties and prioritize synthetic targets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。